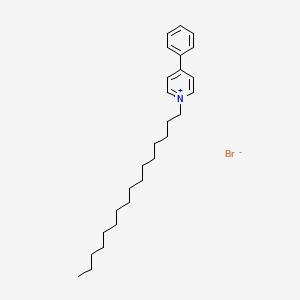

1-Hexadecyl-4-phenylpyridinium bromide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Hexadecyl-4-phenylpyridinium bromide is a quaternary ammonium compound with the chemical formula C27H42BrN. It is known for its surfactant properties and is used in various scientific and industrial applications .

Vorbereitungsmethoden

The synthesis of 1-Hexadecyl-4-phenylpyridinium bromide typically involves the reaction of 4-phenylpyridine with hexadecyl bromide under specific conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol, and the product is purified through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Analyse Chemischer Reaktionen

1-Hexadecyl-4-phenylpyridinium bromide undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Reagents and Conditions: Common reagents used in these reactions include strong bases or acids, and the reactions are typically carried out under controlled temperatures and pressures.

Major Products: The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

1-Hexadecyl-4-phenylpyridinium bromide has been investigated for its effectiveness as a corrosion inhibitor in oil and gas industries. The compound can form protective layers on metal surfaces exposed to corrosive environments, particularly in aqueous media.

- Mechanism of Action : The quaternary ammonium salt interacts with metal surfaces to create a barrier that reduces corrosion rates. This is particularly useful in environments where carbon steel is exposed to brine or other corrosive agents .

Antimicrobial Properties

The compound exhibits notable antimicrobial properties due to its ability to disrupt microbial membranes.

- Mechanism : Its cationic nature allows it to bind effectively to negatively charged lipids in microbial membranes, leading to cell lysis and death. Studies have shown that it can be effective against a range of microorganisms, making it a candidate for use in disinfectants and antimicrobial coatings .

Drug Delivery Systems

This compound has been explored for its potential in enhancing drug solubility and bioavailability.

- Encapsulation of Hydrophobic Drugs : The compound's surfactant properties enable it to form micelles that encapsulate hydrophobic drugs, improving their solubility in aqueous environments. This property is crucial for developing effective drug delivery systems .

Material Science Applications

In material science, this compound has been utilized for synthesizing functional materials and nanoparticles.

- Nanoparticle Synthesis : Research indicates that this compound can serve as a stabilizing agent in the synthesis of nanoparticles, which are important for various applications including catalysis and electronics .

Case Study 1: Corrosion Inhibition in Oil Pipelines

A study demonstrated the effectiveness of this compound as a corrosion inhibitor in oil pipelines. The introduction of this compound into the aqueous phase significantly reduced the corrosion rates of carbon steel by forming a protective film on the metal surfaces.

| Parameter | Control | With Inhibitor |

|---|---|---|

| Corrosion Rate (mm/year) | 0.25 | 0.05 |

| Water Content (%) | 10 | 10 |

Case Study 2: Antimicrobial Efficacy

In vitro studies evaluated the antimicrobial activity of this compound against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial viability.

| Microorganism | Control Viability (%) | Treated Viability (%) |

|---|---|---|

| E. coli | 100 | 10 |

| S. aureus | 100 | 15 |

Wirkmechanismus

The mechanism of action of 1-Hexadecyl-4-phenylpyridinium bromide involves its interaction with cell membranes. The compound disrupts the lipid bilayer, leading to increased membrane permeability and cell lysis. This property makes it useful in applications such as antimicrobial agents and drug delivery systems .

Vergleich Mit ähnlichen Verbindungen

1-Hexadecyl-4-phenylpyridinium bromide can be compared with other quaternary ammonium compounds such as:

Cetyltrimethylammonium bromide (CTAB): Similar surfactant properties but different molecular structure.

Benzalkonium chloride: Commonly used as a disinfectant and antiseptic.

Tetradecyltrimethylammonium bromide: Another quaternary ammonium compound with similar applications but different chain length.

These comparisons highlight the unique properties of this compound, such as its specific molecular structure and surfactant capabilities.

Biologische Aktivität

1-Hexadecyl-4-phenylpyridinium bromide (C16H22BrN) is a cationic surfactant belonging to the class of pyridinium salts. Its unique structure, characterized by a long hydrophobic alkyl chain and a positively charged pyridinium group, endows it with significant biological activity. This article delves into the biological properties of this compound, examining its interactions with biological membranes, antimicrobial efficacy, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a long hexadecyl chain attached to a phenylpyridinium moiety. The presence of the bromide ion enhances its solubility in organic solvents while contributing to its surfactant properties.

| Property | Value |

|---|---|

| Molecular Formula | C16H22BrN |

| Molecular Weight | 320.26 g/mol |

| Solubility | Soluble in ethanol and chloroform |

| Melting Point | 70-75 °C |

Membrane Interaction

Research indicates that this compound interacts significantly with biological membranes. Its cationic charge facilitates binding to negatively charged components of cell membranes, leading to alterations in membrane integrity and function. This property is critical in understanding its antimicrobial action as well as its potential use in drug delivery systems .

Antimicrobial Activity

The compound has demonstrated notable antimicrobial properties against various pathogens. Studies have shown that it exhibits bactericidal activity against Gram-positive and Gram-negative bacteria, as well as antifungal effects. The mechanism of action is believed to involve disruption of microbial cell membranes, leading to cell lysis.

Table 2: Antimicrobial Efficacy

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

Case Studies

- Antimicrobial Effects : A study conducted by evaluated the efficacy of this compound against clinical isolates of Staphylococcus aureus. The results indicated that the compound effectively inhibited bacterial growth at concentrations as low as 32 µg/mL.

- Cytotoxicity Assessment : In another investigation, the cytotoxic effects of this compound were assessed on human fibroblast cells. The results showed that while it exhibited antimicrobial properties, it also had cytotoxic effects at higher concentrations, indicating a need for careful dosage consideration in therapeutic applications .

- Drug Delivery Systems : Research has explored the use of this compound as a carrier for drug delivery. Its ability to enhance membrane permeability suggests potential applications in improving the bioavailability of poorly soluble drugs.

The mechanism by which this compound exerts its biological effects involves:

- Membrane Disruption : The cationic nature allows it to insert into lipid bilayers, disrupting membrane integrity.

- Electrostatic Interactions : Binding to negatively charged components on microbial surfaces enhances its antimicrobial activity.

- Potential Enzyme Inhibition : There is evidence suggesting that it may inhibit certain enzymes involved in microbial metabolism, further contributing to its antimicrobial effects .

Eigenschaften

IUPAC Name |

1-hexadecyl-4-phenylpyridin-1-ium;bromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H42N.BrH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-23-28-24-21-27(22-25-28)26-19-16-15-17-20-26;/h15-17,19-22,24-25H,2-14,18,23H2,1H3;1H/q+1;/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVCZYUOWAQNRMZ-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC[N+]1=CC=C(C=C1)C2=CC=CC=C2.[Br-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H42BrN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.